Bromothymol blue solution R1

Description

Historical Trajectories of Bromothymol Blue Solution R1 Utilization in Scientific Inquiry

The journey of bromothymol blue began with its synthesis in the early 20th century, with German chemist H. A. J. Thoma credited with its development in the late 1920s. justdial.com Derived from phenolphthalein, its unique properties as a pH indicator quickly gained traction within the scientific community. justdial.com By the 1930s, its utility in laboratory settings was widely recognized, particularly for its clear visual pH determination, which was invaluable for titrations and other chemical analyses requiring precise pH control. justdial.com

The specific formulation "R1" denotes a reagent prepared according to the standards of the European Pharmacopoeia (Ph. Eur.). reagecon.comcpachem.com This standardization ensures consistency and quality for its use in pharmacopoeial assays and other regulated laboratory environments. The historical development of such standardized solutions underscores the growing need for reliable and reproducible reagents in scientific investigation.

Contemporary Significance and Research Scope of this compound in Chemical and Biological Systems

The contemporary relevance of bromothymol blue and its R1 solution extends across various scientific disciplines, primarily due to its distinct color change from yellow to blue over a pH range of approximately 6.0 to 7.6. justdial.comrmreagents.comiitk.ac.in This transition range is particularly useful for studying systems that operate near a neutral pH. rmreagents.comwikipedia.org

In chemical systems , its primary application remains as a pH indicator in acid-base titrations and the preparation of buffer solutions. justdial.com Its clear and unambiguous color change facilitates accurate endpoint detection in manual titrimetry. reagecon.com Recent research has also explored its use in the development of novel sensors. For instance, studies have investigated its incorporation into nanosensors for the detection of the dye itself in wastewater and its subsequent removal. rsc.orgrsc.org Furthermore, research has focused on the development of sensor electrodes based on bromothymol blue for potentiometric acid-base titrations. researchgate.net

In biological systems , bromothymol blue is employed in a wide array of applications. ontosight.ai It is used to monitor pH changes in cell culture media, which is crucial for maintaining optimal cell growth conditions. rmreagents.comgspchem.com Its use in studying enzymatic reactions is also well-documented. For example, it has been used to monitor the activity of fungal asparaginase (B612624) and phospholipase A2. wikipedia.orgmdpi.combyjus.com The indicator's color change reflects the pH shift caused by the enzymatic reaction, providing a visual or spectrophotometric method for assaying enzyme activity. mdpi.comtaylorandfrancis.com Other biological applications include its use as a vital stain to observe cell walls or nuclei under a microscope and to detect the presence of carbonic acid in demonstrations of photosynthesis and respiration. wikipedia.orgsigmaaldrich.com

Classification and Role of this compound within Advanced Indicator Systems

Bromothymol blue is classified as a sulfonephthalein dye and acts as a weak acid. iitk.ac.inontosight.ai Its color change is a result of a structural transformation between its protonated (yellow) and deprotonated (blue) forms. wikipedia.org The presence of electron-withdrawing bromine atoms and electron-donating alkyl groups on its structure is responsible for its specific pH transition range. wikipedia.org

Within the broader category of indicator systems, this compound is a prime example of a single pH indicator, providing a distinct color change over a narrow pH range. gspchem.com This contrasts with universal indicators, which are mixtures of several indicators that display a continuous range of colors over a wide pH spectrum. gspchem.com

Modern research is increasingly incorporating bromothymol blue into more advanced indicator systems. These include:

pH-responsive films: Researchers have developed films where bromothymol blue is anchored to materials like chitin (B13524) to monitor changes in freshness of food products like shrimp. sigmaaldrich.com

Fiber optic sensors: Bromothymol blue has been used in the coating of fiber optic sensors for the detection of gases like ammonia. science.gov

Mixed indicator systems: It has been combined with other indicators, such as methyl red, to create mixed indicator systems with tailored pH response ranges for specific applications, which can be analyzed using techniques like RGB and Lab* color space analysis. myu-group.co.jp

Sol-gel matrices: Studies have explored the encapsulation of bromothymol blue in sol-gel matrices to create solid-state pH sensors. researchgate.net

These advanced systems leverage the fundamental pH-indicating properties of bromothymol blue while enhancing its utility for specific, often real-time, monitoring applications.

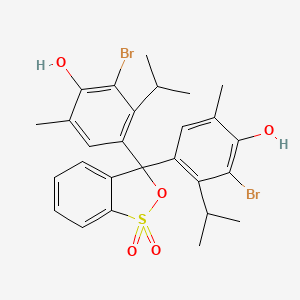

Structure

3D Structure

Properties

Molecular Formula |

C27H28Br2O5S |

|---|---|

Molecular Weight |

624.4 g/mol |

IUPAC Name |

2-bromo-4-[3-(3-bromo-4-hydroxy-5-methyl-2-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methyl-3-propan-2-ylphenol |

InChI |

InChI=1S/C27H28Br2O5S/c1-13(2)21-18(11-15(5)25(30)23(21)28)27(17-9-7-8-10-20(17)35(32,33)34-27)19-12-16(6)26(31)24(29)22(19)14(3)4/h7-14,30-31H,1-6H3 |

InChI Key |

CJBMVMMYECULNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1O)Br)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C(C)C |

Origin of Product |

United States |

Theoretical Frameworks and Mechanistic Investigations of Bromothymol Blue Solution R1

Elucidation of Protonation Equilibria and Chromophoric Transformations in Bromothymol Blue Solution R1

Bromothymol blue (3',3"-dibromothymolsulfonephthalein) is a weak diprotic acid that undergoes distinct structural changes in response to varying hydrogen ion concentrations. researchgate.netlabxchange.org This ability to exist in different protonation states is the fundamental principle behind its function as a pH indicator. labxchange.org In solution, BTB can be in a protonated or deprotonated form, which have different electronic configurations and, consequently, different colors. labxchange.orgwikipedia.org

The equilibrium between these forms dictates the color of the solution. solubilityofthings.com At an acidic pH (below 6.0), the indicator is predominantly in its protonated, non-ionized form (HIn), which appears yellow. solubilityofthings.comsolubilityofthings.comallegheny.edu As the pH increases towards the alkaline range (above 7.6), it loses a proton to form the deprotonated, ionized conjugate base (In-), which has a highly conjugated structure and appears blue. wikipedia.orgsolubilityofthings.comsolubilityofthings.comallegheny.edu In the intermediate pH range, a mixture of both the acidic and basic forms exists, resulting in a green solution. allegheny.eduresearchgate.netprexams.com The point of equilibrium, where the concentrations of the protonated and deprotonated forms are equal, corresponds to the indicator's pKa, which is approximately 7.1 to 7.5. researchgate.netunisi.itnih.gov This equilibrium is reversible and can be described by the Henderson-Hasselbalch equation. researchgate.netquizlet.com

The chromophoric transformation—the change in color—is a direct result of the change in the molecule's structure upon protonation or deprotonation. This alters the molecule's ability to absorb light at specific wavelengths. labxchange.org Quantum chemical calculations have been employed to determine the precise structures, revealing that the yellow form is a negatively charged species (-1) with a pure quinoid structure, while the blue form is a doubly charged species (-2) existing in a quinoid-phenolate form. nih.govscience.gov

Spectrophotometry is a key technique for quantifying the relationship between pH and the color of Bromothymol Blue. The different protonation states of BTB exhibit distinct absorption spectra in the visible range. allegheny.edu

The protonated (acidic) form , which is yellow, shows a maximum absorbance (λmax) at approximately 427-433 nm. wikipedia.orgallegheny.eduunisi.it

The deprotonated (basic) form , which is blue, has its peak absorption at a longer wavelength, around 602-616 nm. wikipedia.orgallegheny.eduresearchgate.net

An isosbestic point is a specific wavelength at which the molar absorptivity of two species in equilibrium is the same. For the BTB acid-base equilibrium, an isosbestic point is observed at approximately 498 nm. researchgate.net At this wavelength, the absorbance of the solution does not change as the pH is varied, because any decrease in absorbance from one form is exactly matched by an increase in absorbance from the other. This feature is useful in analyses as it can serve as a reference point for the total indicator concentration. researchgate.net

Table 1: Spectroscopic Properties of Bromothymol Blue Acid-Base Forms

| Form | Color | pH Range | Maximum Absorbance (λmax) |

|---|---|---|---|

| Protonated (HIn) | Yellow | < 6.0 | 427 - 433 nm wikipedia.orgallegheny.eduunisi.it |

| Equilibrium Mixture (HIn + In-) | Green | 6.0 - 7.6 | N/A (Mixture of spectra) |

| Deprotonated (In-) | Blue | > 7.6 | 602 - 616 nm wikipedia.orgallegheny.eduresearchgate.net |

| Isosbestic Point | N/A | All pH values | ~498 nm researchgate.net |

The indicator behavior of Bromothymol Blue is not solely dependent on pH; it is also influenced by the surrounding chemical environment, including the solvent system and the presence of ions. These effects are known as solvatochromism and ionochromism, respectively. unisi.it

Solvent Effects (Solvatochromism): The polarity of the solvent can alter the electronic ground and excited states of the chromophore, leading to shifts in the absorption spectrum. unisi.it A change in solvent polarity can stabilize one state more than the other, resulting in a hypsochromic (blue) shift to shorter wavelengths or a bathochromic (red) shift to longer wavelengths. unisi.itresearchgate.net For instance, the greater the possibility of hydrogen bonding by the solvent, the greater the potential for a hypsochromic shift. researchgate.netraftpubs.com Studies comparing BTB in various solvents like water, ethanol (B145695), methanol, and cyclohexanol (B46403) show that changes in the solvent's dielectric constant can significantly alter the indicator's optical properties. researchgate.netresearchgate.net

Ionic Environments (Ionochromism): The presence of electrolytes in the solution can also affect the spectral properties of BTB. unisi.it This phenomenon, sometimes related to the Hofmeister series, demonstrates that different ions can have specific effects on the dye's behavior. For example, studies have shown that salts like NaCl and KCl can influence the dimerization or self-association of BTB molecules in solution. researchgate.netunisi.it At certain concentrations of sodium ions, BTB can form colloidal aggregates, leading to turbidity. unisi.it This aggregation alters the effective environment of the dye molecules, which in turn modifies their light-absorbing characteristics. unisi.it

Computational and Quantum Mechanical Approaches to this compound Molecular Dynamics

To gain a deeper understanding of the molecular mechanisms underlying BTB's function, researchers have employed advanced computational and quantum mechanical methods. nih.govugent.be Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations allow for the investigation of molecular structures, reaction pathways, and environmental interactions at an atomic level. uva.nl

These computational approaches have proven effective for accurately predicting the pKa values of large solvated dye molecules like bromothymol blue. nih.govugent.beuva.nl By simulating the dynamic interactions between the BTB molecule and its solvent environment, these methods can account for factors like hydrogen bonding and electronic polarization, which are difficult to isolate experimentally. uva.nl

Molecular modeling provides critical insights into the non-covalent interactions between BTB and its surroundings. DFT and MD simulations have been used to study the adsorption mechanism of BTB on various surfaces and its interactions in solution. nih.gov These models can calculate properties like dipole moments and zero-point energy, revealing how the molecule interacts with solvent chains or other solutes. nih.gov

Simulations explicitly account for the solvent by treating both the BTB molecule and the surrounding water molecules at the same level of theory. uva.nl This allows for a detailed view of hydrogen bond networks and how they stabilize different protonation states. Furthermore, these models can investigate the self-association of BTB molecules, a phenomenon where dye molecules form dimers or larger aggregates, which is influenced by factors like ionic strength. unisi.it

The characteristic color change of BTB is fundamentally an electronic phenomenon. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to simulate the electronic absorption spectra of the different forms of BTB. nih.gov These simulations can accurately predict the peak absorption wavelengths and explain how structural changes upon protonation lead to the observed shifts in the spectrum. nih.gov

Simulations have also been used to study the nonlinear optical (NLO) response of BTB. researchgate.netresearchgate.net These studies investigate how the environment's dielectric constant affects properties like the nonlinear absorption coefficient and nonlinear refractive index. researchgate.netresearchgate.net It has been shown that increasing the dielectric constant of the environment can reduce the nonlinear optical response of the BTB solution. researchgate.net DFT calculations further reveal that the dipole moment of the BTB molecule increases with an increase in the dielectric constant of its environment, providing a link between the macroscopic environment and the molecule's electronic properties. researchgate.netresearchgate.net

Kinetic and Thermodynamic Studies of this compound Indicator Reactions

Kinetic and thermodynamic studies provide quantitative data on the rates and favorability of the chemical processes involving Bromothymol Blue.

Kinetic Studies: The kinetics of BTB reactions are often investigated in the context of its interaction with other chemical species or its use as a monitor for other reactions. For example, spectrophotometric analysis has been used to study the kinetics of the oxidation of BTB by strong oxidizing agents like potassium permanganate. researchgate.netacs.org These studies show that the reaction can proceed in multiple steps, with the formation of intermediate complexes. researchgate.netacs.org The reaction rates are often found to be dependent on the concentrations of BTB, the oxidant, and the pH of the medium (either acid-catalyzed or base-catalyzed). researchgate.net BTB is also frequently used as a pH indicator to monitor the kinetics of enzyme-catalyzed reactions, such as those involving phospholipase A2, where the hydrolysis of a substrate releases fatty acids and causes a detectable pH change. mdpi.com

Thermodynamic Studies: Thermodynamic analysis has been applied to understand the spontaneity and energetics of processes involving BTB, most notably its adsorption onto various materials. By measuring the adsorption at different temperatures, thermodynamic parameters such as the change in Gibbs Free Energy (ΔG°), Enthalpy (ΔH°), and Entropy (ΔS°) can be calculated. sjpas.comresearchgate.net

Gibbs Free Energy (ΔG°): Negative values indicate a spontaneous adsorption process. Studies have shown that the spontaneity can depend on factors like the initial concentration of BTB and the pH of the solution. researchgate.net

Enthalpy (ΔH°): The sign of ΔH° indicates whether the process is exothermic (negative) or endothermic (positive). The adsorption of BTB has been reported to be exothermic in some studies. sjpas.com

Entropy (ΔS°): This parameter reflects the change in randomness at the solid-liquid interface during adsorption. A negative value suggests a decrease in randomness as the dye molecules become ordered on the adsorbent surface. sjpas.com

These studies reveal that the forces controlling the adsorption can be physical in nature and that the process is often temperature-dependent. sjpas.comscirp.org

Table 2: Thermodynamic Parameters for Bromothymol Blue Adsorption

| Thermodynamic Parameter | Symbol | Significance | Typical Findings for BTB Adsorption |

|---|---|---|---|

| Gibbs Free Energy Change | ΔG° | Indicates spontaneity of the process. | Negative values, indicating spontaneous adsorption. sjpas.comresearchgate.net |

| Enthalpy Change | ΔH° | Indicates if the process is exothermic or endothermic. | Often found to be exothermic (ΔH° < 0). sjpas.com |

| Entropy Change | ΔS° | Indicates the change in randomness of the system. | Often negative, suggesting a more ordered system upon adsorption. sjpas.com |

Methodological Advancements and Innovations Utilizing Bromothymol Blue Solution R1

Development and Optimization of Spectrophotometric Assays with Bromothymol Blue Solution R1

Spectrophotometry, a technique that measures the absorption of light by a chemical substance, has been significantly enhanced by the use of this compound. The formation of colored ion-pair complexes between BTB and various analytes allows for their quantitative determination.

Recent research has focused on developing simple, rapid, and eco-friendly spectrophotometric methods for the determination of various pharmaceutical compounds. uran.uamoca.net.ua For instance, a method for determining metoprolol (B1676517) tartrate in tablets was developed using BTB in an acetonitrile (B52724) medium, with the resulting colored product measured at a wavelength of 402 nm. moca.net.ua Similarly, a method for atorvastatin (B1662188) determination was established based on its reaction with BTB in ethyl acetate, with a stoichiometric ratio of 1:1. uran.ua

The optimization of these assays involves studying several variables to enhance reaction conditions. These variables include the choice of solvent, the concentration of BTB, and the pH of the medium. For example, in the determination of lamotrigine, dichloromethane (B109758) was used as the medium for the formation of a stable, yellow-colored ion-pair with BTB, measured at a maximum wavelength of 410 nm. analis.com.my

The development of these methods often involves the formation of a chromagen, a colored chemical compound, when the target analyte reacts with the BTB reagent. For example, in the analysis of favipiravir, a yellow-colored chromagen was formed, and acetonitrile was used as the solvent, with the resulting complex detected at a wavelength of 475 nm. jpionline.org

The following table summarizes the key parameters of recently developed spectrophotometric methods using this compound for the determination of various pharmaceuticals.

| Analyte | Solvent | Wavelength of Maximum Absorption (λmax) | Linearity Range | Stoichiometric Ratio (Analyte:BTB) | Reference |

| Favipiravir | Acetonitrile | 475 nm | 10-50 µg/mL | Not Specified | jpionline.org |

| Atorvastatin | Ethyl Acetate | Not Specified | 15.48–154.80 µg/mL | 1:1 | uran.ua |

| Lamotrigine | Dichloromethane | 410 nm | 1–12 µg/mL | 1:1 | analis.com.my |

| Sparfloxacin | Not Specified | 385 nm | 2-12 mg/l | Not Specified | nih.gov |

| Glimepiride | Chloroform | 412 nm | 2.453 - 49.062 µg.mL-1 | 1:1 | rjptonline.org |

| Metoprolol Tartrate | Acetonitrile | 402 nm | 16.00-24.00 µg mL-1 | 1:1 | moca.net.ua |

| Meloxicam | Acetone | 348 nm | Not Specified | Not Specified | dergipark.org.tr |

| Telmisartan, Propranolol, Bisoprolol, Carvedilol | Dichloromethane | Not Specified | Not Specified | 1:1 | researchgate.netsemanticscholar.org |

Micro- and Nano-Scale Spectrophotometric Adaptations Using this compound

The principles of spectrophotometry with Bromothymol Blue have been adapted to micro and nano-scale applications, offering advantages in terms of sample volume, reagent consumption, and analysis time.

Nano-scale zero-valent iron (nZVI) synthesized using tea polyphenols has been utilized to catalyze the degradation of Bromothymol Blue, which serves as a model contaminant in environmental remediation studies. rsc.orgresearchgate.net The degradation of BTB is monitored using UV-Vis spectroscopy, allowing for the determination of reaction kinetics. rsc.orgresearchgate.net In these studies, BTB is chosen due to its stability in the presence of hydrogen peroxide and its absorbance in the visible range. rsc.org

Furthermore, the synthesis of nanoparticles like silver oxide (Ag₂O), titanium dioxide (TiO₂), and nickel-doped tin oxide (Ni-doped SnO₂) has been explored for the detection and removal of Bromothymol Blue from wastewater. rsc.org For instance, Ni-doped SnO₂ nanoparticles have demonstrated a high adsorption capacity for BTB. rsc.org These nano-scale adaptations highlight the versatility of BTB in advanced material science and environmental applications.

Automated and High-Throughput Spectrophotometric Platforms Incorporating this compound

The integration of Bromothymol Blue-based assays into automated and high-throughput screening (HTS) platforms has significantly increased the efficiency of analytical processes. These systems allow for the rapid analysis of a large number of samples, which is crucial in fields like drug discovery and clinical diagnostics.

An automated analytical microsystem has been developed for monitoring the titratable acidity in wine, which is based on the decrease in the blue coloration of a buffered Bromothymol Blue solution. nih.gov This system integrates microfluidics with a miniaturized photometric detection system, enabling automated calibration, sampling, and analysis. nih.gov

In the realm of enzyme screening, HTS assays have been developed using BTB to detect pH changes resulting from enzymatic reactions. For example, a pH indicator assay using BTB has been employed for screening glycosyltransferase saturation mutagenesis libraries. nih.gov This method is based on the color change of BTB when a proton is released during the enzymatic transfer reaction. nih.gov Similarly, HTS methods for nitrilases have been developed by monitoring the pH change of the substrate as it is hydrolyzed into carboxylic acid and ammonia, using BTB as the indicator. researchgate.net

The following table outlines examples of automated and high-throughput systems that utilize this compound.

| Application | Platform | Principle | Analyte/Process Monitored | Reference |

| Wine Analysis | Continuous flow microanalyzer | Decrease in blue coloration of buffered BTB | Titratable acidity | nih.gov |

| Enzyme Screening | High-throughput screening (HTS) assay | Color change of BTB due to proton release | Glycosyltransferase activity | nih.gov |

| Enzyme Screening | 96-well plate assay | pH change indicated by BTB | Nitrilase activity | researchgate.net |

| Ocean pH and Alkalinity Monitoring | Automated spectrophotometric system | Not specified | pH and alkalinity | researchgate.net |

| Pharmaceutical Analysis | Flow-injection system | Liquid-liquid extraction with BTB | Ambroxol | nih.gov |

| pKa Determination | Automated UV/Vis-Titration | Combined titration and UV/Vis spectrophotometry | pKa of Bromothymol Blue | mt.com |

Advanced Titrimetric Applications and Refinements Employing this compound

Titrimetry, a classic quantitative chemical analysis method, continues to benefit from the application of this compound as an indicator. Its utility extends beyond simple acid-base titrations to more advanced and specialized applications.

Potentiometric and Conductometric Titrations Enhanced by this compound Indication

In potentiometric titrations, the endpoint is determined by measuring the potential of a suitable electrode as a function of the titrant volume. juniperpublishers.com While potentiometry provides a direct measure of the endpoint, visual indicators like Bromothymol Blue are often used for comparison or as a preliminary method. nih.gov For instance, in the titration of hydrochloric acid with sodium hydroxide, the results from potentiometric titration can be compared with those from a visual titration using BTB. nih.gov

A novel application involves the development of a modified electrode coated with Bromothymol Blue on a conducting glass film to act as a sensor in potentiometric acid-base titrations. juniperpublishers.com This BTB-based indicator electrode records the change in potential as a function of the added titrant. juniperpublishers.com

Conductometric titrations measure the change in electrical conductance of the solution as the titrant is added. pasco.comtau.ac.il The principle relies on the replacement of one ion with another of different ionic conductivity. tau.ac.il Bromothymol Blue can be a suitable indicator for certain neutralization reactions where the equivalence point falls within its pH transition range. solubilityofthings.comnowgongcollege.edu.in For example, in the titration of a strong acid with a strong base, where the equivalence point is at pH 7, Bromothymol Blue is an appropriate choice. pasco.com

Non-Aqueous and Complex Matrix Titrations Utilizing this compound

This compound has found significant application in non-aqueous titrations, where the analyte is insoluble in water or reacts with it. In such cases, an organic solvent is used as the medium. A notable example is the determination of hydrogen fluoride (B91410) in the electrolyte of lithium-ion batteries, where BTB is used as the indicator in a non-aqueous titration. google.com The titration is performed in an anhydrous organic solvent, and the endpoint is indicated by a color change from pale yellow to blue. google.com

Titrations in complex matrices, such as biological fluids or food products, often present challenges due to the presence of interfering substances. Bromothymol Blue has been successfully employed in these scenarios. For instance, it is used as an indicator for determining the total acidity of wine, where the sample is a complex mixture. oiv.int In the analysis of chloride in the complex matrix of green coconut water, a mixture of diphenyl carbazone and Bromothymol Blue has been used as an indicator system for mercurimetric titration. scispace.com Additionally, BTB has been used in the determination of nickel in solid samples after dissolution, where it helps to adjust the pH of the solution before precipitation. vscht.cz

Integration of this compound in Chemical Sensor Design and Fabrication

Bromothymol blue (BTB) solution R1 is a vital component in the development of various chemical sensors due to its distinct pH-dependent colorimetric properties. labxchange.org As a weak acid, BTB exists in a protonated yellow form at acidic pH and a deprotonated blue form at basic pH, with a transition range that is useful for monitoring moderately neutral environments. labxchange.orgtestbook.com This visible transition is harnessed in sensor design, where BTB is immobilized onto or within a solid support matrix. science.gov The integration of BTB into sensor architectures allows for the visual or spectrophotometric detection of analytes that induce a pH change. taylorandfrancis.com Advanced fabrication techniques, such as the sol-gel process, allow for the entrapment of BTB molecules in porous, transparent matrices like silica (B1680970), creating stable and reusable sensor materials. sid.irresearchgate.net These sensors find applications in diverse fields, including environmental monitoring, food quality assessment, and clinical diagnostics. testbook.commdpi.com

The unique optical properties of Bromothymol Blue (BTB) have been extensively utilized in the fabrication of optical fiber and thin-film sensors for pH monitoring. These sensors offer advantages such as immunity to electromagnetic interference, flexibility, and the potential for remote, real-time measurements. aip.orgmdpi.com

Thin-film sensors are commonly prepared by immobilizing BTB within a transparent matrix, which is then deposited as a thin layer onto a substrate like a glass slide. sid.ir The sol-gel method is a popular technique for this, often using precursors like tetraorthosilicate (TEOS) to form a porous silica network that physically entraps the BTB molecules. sid.irresearchgate.net The porosity of these films, crucial for allowing analyte interaction, can be enhanced by using surfactants such as cetyltrimethylammonium bromide (CTAB). sid.irresearchgate.net Studies have shown that BTB-doped polyaniline (PANI) films are also effective, with the PANI matrix enhancing the sensitivity of the sensor. aip.orgaip.org These thin-film sensors exhibit faster response times compared to monolithic disc sensors and demonstrate good stability and reproducibility. researchgate.net

Optical fiber sensors operate by coating an unclad portion of an optical fiber with a pH-sensitive film containing BTB. optica.org Changes in the pH of the surrounding environment alter the absorbance characteristics of the BTB film, which in turn modulates the intensity of light transmitted through the fiber. optica.orgresearchgate.net Research has demonstrated that increasing the number of coating layers and the concentration of surfactants in the sol-gel matrix can improve the sensor's sensitivity. optica.org For instance, a sensor with a 20-layer BTB-doped film achieved a sensitivity of 79.96 nW/pH. optica.org These fiber-optic probes can be designed for high sensitivity in specific ranges, such as the physiological pH range of 6 to 8, making them suitable for biomedical applications. researchgate.netrsc.org

Table 1: Performance of BTB-Based Optical and Thin-Film pH Sensors

| Sensor Type | Matrix Material | Substrate | pH Range | Key Finding | Reference |

|---|---|---|---|---|---|

| Thin Film | Polyaniline (PANI) | Glass | 4 - 10 | BTB-doped film showed higher sensitivity and surface roughness (70.32nm RMS) compared to phenol (B47542) red. | aip.orgaip.org |

| Thin Film | Silica (TEOS) with CTAB | Glass | 2 - 11.5 | Surfactant improves mesostructure and porosity; faster response time than monolithic sensors. | sid.irresearchgate.net |

| Optical Fiber | Silica (TEOS) with CTAB | Multimode Fiber | 3 - 12 | Sensitivity of 79.96 nW/pH achieved with a 20-layer film. | optica.org |

Chemo-responsive materials are "smart" materials that undergo a change in their properties in response to a chemical stimulus. Bromothymol blue (BTB) is frequently embedded into such materials to act as a visual indicator of the chemical change, typically a shift in pH. researchgate.net These materials are being developed for applications like intelligent packaging for food quality monitoring and autonomous materials that can self-regulate their behavior. mdpi.comrsc.org

One approach involves anchoring BTB onto modified natural polymers. For example, in-situ pH-sensitive cellulose (B213188) fibers have been created by grafting cellulose with hydroxypropyltriethylamine groups, which then firmly adsorb the negatively charged BTB molecules. mdpi.com This method prevents the dye from leaching out and creates a fiber that visibly changes color from pH 4 to 8, making it a potential indicator for food spoilage. mdpi.com The adsorption process was found to be spontaneous and best described by pseudo-second-order kinetics. mdpi.com

Another area of innovation is the incorporation of BTB into hydrogel objects. rsc.org Hydrogels can be programmed to respond to a pH change, and BTB provides a clear visual signal of this response. In one study, urease was used to catalyze a reaction that locally increased the pH within a hydrogel. rsc.org This pH shift, monitored by the color change of embedded BTB from yellow to blue, triggered the disassembly of the hydrogel structure. rsc.org This system demonstrates how BTB can be part of a chemo-mechano-chemical feedback loop, enabling the creation of autonomous materials that can moderate their own behavior over time. rsc.org Such materials have potential uses in timed-release systems and environmental sensing.

The integration of Bromothymol Blue (BTB) into nanoscale sensing platforms has led to the development of highly sensitive and specific nanosensors. These sensors leverage the unique properties of nanomaterials to enhance detection capabilities. rsc.orgrsc.org

One type of nanosensor uses BTB as a component in a system designed to detect other analytes. For instance, upconversion nanoparticles (UCNPs) have been used to create a sensor for carbon dioxide. uq.edu.au In this design, BTB and NaYF4:Yb,Er UCNPs are embedded in a CO2-permeable polystyrene film. uq.edu.au When CO2 penetrates the film, it lowers the local pH, causing a change in the absorption spectrum of BTB. This change alters the luminescence resonance energy transfer (LRET) from the UCNPs to the BTB, resulting in a measurable change in the UCNPs' emission. uq.edu.au Similarly, tapered optical fiber nanosensors (TOFNs) with tips coated by luminescent indicators like a ruthenium complex and BTB have been developed for pH sensing. emerald.com The operational principle is based on resonance energy transfer from the donor (ruthenium complex) to the acceptor (BTB), where the luminescent decay time changes with pH. emerald.com

Conversely, other nanosensors have been designed for the specific detection of the BTB dye itself, often in the context of environmental monitoring and wastewater treatment. rsc.orgrsc.orgresearchgate.net In one study, an electrochemical nanosensor was fabricated by modifying a glassy carbon electrode with amino-functionalized multi-walled carbon nanotubes (NH2-fMWCNTs) and titanium dioxide (TiO2) nanoparticles. rsc.org This sensor demonstrated high sensitivity and selectivity for BTB, achieving a very low detection limit of 0.1 nM. rsc.orgrsc.org The sensor's response was optimal at a pH of 7.0, and it showed good repeatability and reproducibility. rsc.org

Table 2: Characteristics of Nanosensors Involving Bromothymol Blue

| Nanosensor Type | Target Analyte | Key Nanomaterial | Principle of Operation | Detection Limit | Reference |

|---|---|---|---|---|---|

| Electrochemical Sensor | Bromothymol Blue | NH2-fMWCNTs/TiO2 | Voltammetric current response | 0.1 nM | rsc.orgrsc.org |

| Luminescent Sensor | Carbon Dioxide | Upconversion Nanoparticles (UCNPs) | Luminescence Resonance Energy Transfer (LRET) | Not specified | uq.edu.au |

Chromatographic and Electrophoretic Techniques Employing this compound as a Detection Reagent

Bromothymol blue (BTB) serves as a useful reagent in various separation sciences, including chromatography and electrophoresis, primarily due to its vivid color and pH sensitivity. epfl.chwikipedia.org

In the field of thin-layer chromatography (TLC), BTB is used as a visualization reagent. epfl.ch For example, after a chromatogram is developed, spraying it with a 0.1% solution of BTB in aqueous ethanol (B145695) can reveal the presence of lipids and phospholipids, which appear as blue-green spots on the plate. epfl.ch This allows for the qualitative identification of these compounds based on their position on the chromatogram.

In electrophoresis, BTB is often used as a color marker or tracking dye. wikipedia.org Because the BTB molecule carries a slight negative charge at moderate pH, it will migrate toward the anode in an electric field, similar to DNA or proteins. wikipedia.org This allows researchers to visually monitor the progress of the electrophoretic separation in real-time. In a typical 1% agarose (B213101) gel, BTB migrates at a rate comparable to a DNA fragment of about 300 base pairs. wikipedia.org Beyond being a simple tracking dye, BTB has also been used in more advanced electrophoretic techniques. For instance, it has been utilized to characterize discontinuous buffer junctions in capillary electrophoresis for the purpose of protein preconcentration. sigmaaldrich.com

Furthermore, methods in high-performance liquid chromatography (HPLC) have been developed for the analysis and separation of BTB itself, which is important for quality control and in studies where BTB is used as a reactant or marker. sielc.com One such method uses a reverse-phase Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com This demonstrates the role of chromatography not only in using BTB as a reagent but also in its own analysis. sielc.com

Applications of Bromothymol Blue Solution R1 in Interdisciplinary Research Domains

Environmental Science and Ecological Research Applications of Bromothymol Blue Solution R1

Bromothymol blue (BTB) solution R1 serves as a valuable tool in environmental science and ecological research due to its distinct color change over a specific pH range. This property allows for its application in monitoring various environmental parameters.

Bromothymol blue is a sensitive indicator for the presence of carbon dioxide (CO2) in aquatic systems. When CO2 dissolves in water, it forms carbonic acid (H2CO3), a weak acid that lowers the pH of the solution. This change in pH is visually detectable using BTB. In neutral solutions, BTB is green, while in acidic conditions (pH below 6.0), it turns yellow, and in basic conditions (pH above 7.6), it turns blue. labxchange.org

This principle is widely used in demonstrations of photosynthetic and respiratory activities in aquatic organisms. wikipedia.org For instance, the uptake of CO2 by aquatic plants during photosynthesis will increase the pH, causing a BTB solution to turn from yellow or green to blue. Conversely, the release of CO2 through respiration by aquatic animals will decrease the pH, resulting in a color change from blue or green to yellow. wikipedia.orgstudy.com

A common application involves exhaling into a neutral BTB solution, which will turn yellow as the CO2 from the breath forms carbonic acid. wikipedia.org This simple yet effective demonstration highlights the direct relationship between dissolved CO2 and the acidity of the water. While primarily a qualitative method, the intensity of the color change can provide a semi-quantitative estimation of the relative concentration of dissolved CO2.

One such method involves the use of a separated three-indicator spectrophotometric method (STISM), which utilizes methyl red, bromocresol violet, and bromothymol blue. This technique allows for the rapid measurement of pH in aqueous soil extracts. nih.gov Research has shown that the results obtained from the STISM method correlate well with those from the traditional glass electrode method, with the added benefit of a significant reduction in analysis time, approximately 2 minutes per sample. nih.gov This makes it particularly suitable for large-scale soil pH screening.

In sediment analysis, pH measurements are often conducted on board research vessels as quickly as possible after sampling to minimize changes due to the loss of dissolved gases like CO2 and H2S. geomar.de While direct electrode insertion is common, indicator-based methods can be adapted for pore water analysis, providing a visual representation of pH gradients within the sediment profile.

Bromothymol blue's pH-indicating properties make it a useful tool for the assessment of acid rain and other water quality parameters. Acid rain, which is primarily caused by the atmospheric dissolution of sulfur and nitrogen oxides, results in precipitation with a lower pH. The impact of acid rain on water bodies can be monitored by observing the pH of the water. A shift in the color of a water sample containing BTB towards yellow would indicate acidic conditions, potentially resulting from acid rain.

In a broader context of water quality assessment, BTB is used to determine the pH of various water sources, including tap water, river water, and aquariums. researchgate.netatomscientific.com The average pH of the ocean is approximately 8.1, which would be indicated by a blue color in a BTB solution. Any significant deviation from this, signaled by a color change, could point to changes in the water chemistry, such as those caused by increased atmospheric CO2 absorption leading to ocean acidification. youtube.com

Bromothymol blue is a synthetic dye that can be present in industrial wastewater, and its removal is an important aspect of environmental remediation. Various studies have explored the use of different adsorbents for the effective removal of BTB from aqueous solutions.

One study investigated the use of polyvinyl alcohol (PVA) as an adsorbent. ekb.egresearchgate.net The research examined the effects of contact time, initial dye concentration, adsorbent dose, and temperature on the adsorption process. The results indicated that the adsorption of BTB onto PVA follows pseudo-second-order kinetics and is a non-spontaneous and exothermic process. ekb.eg The maximum adsorption capacities were found to be 276.2 mg/g for BTB. researchgate.net

Another approach utilized curcumin (B1669340) as a natural adsorbent for the removal of both bromothymol blue and its keto form. researchgate.net The study found that the removal efficiency was dependent on the initial dye concentration and adsorbent dose. The adsorption process was best described by first-order kinetics. researchgate.net

Furthermore, nanomaterials have been employed for both the detection and removal of BTB. Nickel-doped tin oxide (Ni-doped SnO2) nanoparticles have been shown to have a maximum adsorption capacity of 90.90 mg/g for BTB. rsc.orgrsc.org The adsorption mechanism was found to follow the Langmuir model at lower concentrations and the Freundlich model at higher concentrations. rsc.orgrsc.org In addition to adsorption, photocatalytic degradation using silver oxide (Ag2O) nanoparticles has been demonstrated to be highly effective, with 92% degradation of BTB achieved within 30 minutes under sunlight. rsc.orgrsc.org

The degradation of bromothymol blue has also been studied using nano-scale zero-valent iron synthesized with tea polyphenols. This "greener" approach utilizes the nanoparticles to catalyze hydrogen peroxide for the treatment of organic contaminants like BTB. researchgate.net

Table 1: Adsorption Capacities of Various Adsorbents for Bromothymol Blue

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Kinetic Model | Isotherm Model |

|---|---|---|---|

| Polyvinyl Alcohol (PVA) | 276.2 | Pseudo-second-order | Langmuir, Freundlich |

| Curcumin | - | First-order | Langmuir, Freundlich |

| Ni-doped SnO2 Nanoparticles | 90.90 | Intra-particle diffusion | Langmuir, Freundlich |

Biochemical and Biological Research Applications of this compound

In the realms of biochemistry and biological research, this compound finds application as an indicator in various assays and studies.

Bromothymol blue can be employed in spectrophotometric assays to determine enzyme activity. A notable example is its use in a continuous assay for adenylate kinase activity. mdpi.com This enzyme catalyzes a reaction that produces hydrogen ions, leading to a decrease in pH. The corresponding color change of bromothymol blue from blue to yellow can be monitored spectrophotometrically at 614 nm to determine the reaction rate in real-time. mdpi.com This method offers a simpler and more rapid alternative to traditional coupled-enzyme assays. mdpi.com

The principle of using BTB to detect pH changes resulting from enzymatic reactions can be extended to other enzyme systems. For instance, it has been used in conjunction with phenol (B47542) red to monitor the activity of fungal asparaginase (B612624), where an increase in pH due to the enzyme's action is indicated by a color change. wikipedia.org

Furthermore, a screening method based on BTB has been developed to differentiate between nitrile hydratase and nitrilase-producing bacteria. researchgate.net The hydrolysis of nitriles by these enzymes leads to the formation of amides or carboxylic acids and ammonia, causing a pH change that is detected by the color transition of bromothymol blue. researchgate.net

Table 2: Applications of Bromothymol Blue in Enzyme Assays

| Enzyme | Principle of Assay | Detection Method |

|---|---|---|

| Adenylate Kinase | Measurement of H+ production | Spectrophotometry (614 nm) |

| Fungal Asparaginase | Detection of pH increase | Colorimetry (in conjunction with phenol red) |

| Nitrile Hydratase/Nitrilase | Detection of pH change due to nitrile hydrolysis | Colorimetry |

Cell Culture Medium pH Monitoring and Microbial Metabolic Activity Assessments via this compound

Bromothymol blue (BTB) solution R1 serves as a crucial pH indicator in cell culture and microbiology, enabling real-time monitoring of the pH of culture media. himedialabs.comwikipedia.org This is particularly important as the metabolic activities of microorganisms often lead to changes in the pH of their growth environment. The solution's distinct color transition from yellow at a pH of 6.0 to blue at a pH of 7.6 provides a clear visual cue of pH shifts. consolidated-chemical.com

In microbiological research, BTB is incorporated into various plating media to differentiate between bacterial strains based on their metabolic pathways. nih.gov For instance, the fermentation of carbohydrates by bacteria produces acidic byproducts, lowering the pH of the surrounding medium. nih.gov When BTB is present, this acidification is indicated by a color change from blue or green to yellow. echemi.com This principle is widely used to assess the metabolic activity of microbes, as the rate and extent of the color change can be correlated with the rate of substrate utilization and acid production. nih.gov

One common application is the measurement of carbonic acid in a liquid, which is formed when carbon dioxide dissolves in water. himedialabs.comdentonisd.org This is particularly relevant in assessing the respiration of microorganisms. As microbes respire, they release carbon dioxide, which then forms carbonic acid, leading to a decrease in the pH of the medium. dentonisd.org The resulting color change of the BTB indicator from blue to green and then to yellow provides a qualitative and sometimes semi-quantitative measure of microbial respiration and metabolic activity. echemi.comwisc.edu For example, it has been used to monitor the activity of the fungal enzyme asparaginase, where an increase in pH, and thus a color change to blue, signals enzyme activity. wikipedia.org

Below is a data table summarizing the color changes of this compound in response to pH changes in cell culture media.

| pH Range | Color of this compound | Corresponding Metabolic State |

| < 6.0 | Yellow | Acidic environment, often indicative of active carbohydrate fermentation. |

| 6.0 - 7.6 | Green to Bluish-Green | Neutral or near-neutral environment, typical of stable culture conditions. |

| > 7.6 | Blue | Alkaline environment, may indicate the consumption of acidic substrates or production of alkaline compounds. |

Investigation of Intracellular pH Dynamics in Non-Mammalian Biological Systems Using this compound

Bromothymol blue has been identified as a valuable tool for staining and visualizing cell walls and nuclei under a microscope. abcam.com Its application extends to the investigation of intracellular pH (pHi), a critical parameter that governs numerous cellular processes, including cell growth, enzyme activity, and signal transduction. aatbio.com While much of the research on pHi dynamics has focused on mammalian cells, the principles and techniques are applicable to non-mammalian biological systems as well.

BTB can act as a pH-sensitive probe within living cells. nih.gov Its ability to change color in response to pH fluctuations allows for the real-time monitoring of pHi. nih.gov In its protonated form, at a more acidic pH, it appears yellow, while in its deprotonated form, in a more alkaline environment, it is blue. labxchange.org This colorimetric response can be observed using microscopy techniques to map the pH distribution within different cellular compartments.

Research has demonstrated that BTB can readily enter cells and distribute uniformly, making it an effective agent for living cell imaging and intracellular pH sensing. nih.gov This allows for the differentiation between cells with varying metabolic states, as changes in metabolism are often reflected in pHi. For instance, cells with a more acidic intracellular environment will appear yellow when stained with BTB, whereas cells with a more neutral or alkaline pHi will appear blue. nih.gov This method provides a straightforward and visually intuitive way to assess the physiological state of cells in non-mammalian systems, such as yeast, bacteria, and plant cells.

The table below outlines the observed color of non-mammalian cells stained with this compound and the corresponding intracellular pH state.

| Observed Cellular Color | Inferred Intracellular pH (pHi) | Potential Physiological State |

| Yellow | Acidic | High metabolic activity, potential stress conditions. |

| Green | Near-Neutral | Normal physiological state. |

| Blue | Alkaline | Altered metabolic pathways, potential cellular quiescence. |

Materials Science and Engineering Research Applications of this compound

pH-Responsive Polymeric and Hydrogel Materials Incorporating this compound

In the field of materials science, Bromothymol blue is integrated into "smart" materials, such as pH-responsive polymers and hydrogels. rjptonline.org These materials are designed to undergo physical or chemical changes in response to variations in environmental pH. ebrary.net The incorporation of BTB as a pH indicator provides a direct visual readout of the material's response.

pH-responsive polymers often contain acidic or basic functional groups that can ionize depending on the surrounding pH. ebrary.net This ionization leads to changes in the polymer's conformation, solubility, and swelling behavior. rjptonline.org For example, a hydrogel containing BTB may swell or shrink as the pH of the surrounding medium changes, with the BTB simultaneously changing color to indicate the pH transition.

One study detailed the development of a nanofibrous mat composed of polyvinyl alcohol (PVA) and polyacrylic acid (PAA) loaded with BTB. researchgate.net The mat exhibited a color change from yellowish to green and blue as the pH increased, demonstrating its potential for applications such as wound monitoring where pH changes can indicate the status of the wound. researchgate.net Another research effort involved the creation of hybrid hydrogels where the inclusion of BTB allowed for the visualization of pH sensitivity in different solutions. bohrium.com

The following table summarizes the behavior of a hypothetical pH-responsive hydrogel incorporating this compound.

| External pH | Hydrogel State | Color of Incorporated Bromothymol Blue |

| Acidic (e.g., pH 4) | Collapsed/Shrunken | Yellow |

| Neutral (e.g., pH 7) | Partially Swollen | Green |

| Alkaline (e.g., pH 9) | Swollen | Blue |

Smart Packaging and Sensing Films Utilizing this compound as an Indicator

A significant application of Bromothymol blue in materials science is the development of smart packaging and sensing films, particularly for the food industry. nih.gov These intelligent packaging systems can monitor the quality and safety of packaged food in real-time by detecting changes in pH that often accompany food spoilage. nih.gov

BTB is incorporated into polymer films that serve as the packaging material or as a label. researchgate.net As the packaged food spoils due to microbial growth or chemical reactions, volatile compounds such as carbon dioxide or amines can be released, altering the pH of the package's headspace. nih.gov This pH change is then detected by the BTB indicator, resulting in a visible color change that can inform the consumer about the freshness of the product without opening the package. nih.gov

For instance, research has shown the development of in-situ pH-sensitive cellulose (B213188) fibers by anchoring BTB onto modified cellulose. mdpi.com These fibers exhibit a distinct color change from orange at pH 4 to dark blue at pH 8, making them suitable for indicating pH changes in food products. mdpi.com Similarly, BTB has been used in intelligent packaging systems for fresh beef, where the indicator's color changes from orange to dark green as the meat spoils. mdpi.com Poly(lactic acid) (PLA) films have also been functionalized with BTB for smart packaging applications. mdpi.com

The table below illustrates the color changes of a BTB-based smart packaging film in response to the spoilage of a hypothetical food product.

| Food Product State | Typical pH of Headspace | Color of BTB Indicator Film |

| Fresh | Neutral to slightly acidic | Green |

| Spoilage initiated | Acidic (e.g., due to CO2 production) | Yellow |

| Advanced Spoilage | Alkaline (e.g., due to amine production) | Blue/Dark Green |

Food Science and Agricultural Research Applications of this compound

Quality Control and Spoilage Detection in Food Products Through this compound Indicators

In food science, this compound is a valuable tool for quality control and the detection of spoilage. consolidated-chemical.comnelsonjameson.com The principle behind its use is the correlation between microbial growth and pH changes in food products. nih.gov As microorganisms metabolize nutrients in food, they often produce acidic or alkaline byproducts that alter the food's pH. nih.gov

BTB-based indicators can be directly applied to food surfaces or incorporated into packaging materials to provide a non-invasive method for monitoring food freshness. nih.gov For example, in protein-rich foods like fish and meat, spoilage is often accompanied by the production of volatile amines, which leads to an increase in pH. nih.gov A BTB indicator would change from yellow or green to blue in this scenario, signaling spoilage. mdpi.com Conversely, in carbohydrate-rich foods, microbial fermentation can lead to the production of acids, causing the indicator to turn yellow. nih.gov

Research has demonstrated the effectiveness of BTB in various food monitoring applications. A study on fresh-cut apples used a pH-indicator film containing BTB and methyl red, which turned from green to blue as the fruit lost its freshness. nih.gov Another study developed an intelligent packaging system for fresh beef where a BTB solution changed color to indicate spoilage. mdpi.com These visual indicators offer a simple and effective way for both consumers and quality control personnel to assess the freshness of food products. nih.gov

The following table provides examples of BTB indicator responses to spoilage in different food types.

| Food Product | Primary Spoilage Mechanism | Associated pH Change | BTB Indicator Color Change |

| Fresh Fish | Production of volatile amines | Increase (Alkaline) | Green to Blue |

| Fresh Meat | Production of organic amines | Increase (Alkaline) | Orange to Dark Green mdpi.com |

| Fresh-cut Apples | Microbial growth and enzymatic activity | Increase (less acidic) | Green to Blue nih.gov |

| Dairy Products (e.g., Milk) | Lactic acid fermentation | Decrease (Acidic) | Blue/Green to Yellow |

Soil Fertility and Nutrient Availability Assessments Using this compound pH Monitoring

The pH of a soil is a master variable that governs a multitude of chemical and biological processes, most notably the availability of essential nutrients for plant uptake. Monitoring soil pH is, therefore, a cornerstone of fertility assessment. This compound, a pH indicator with a transition range of 6.0 (yellow) to 7.6 (blue), is a valuable tool for this purpose, as its colorimetric response aligns with the optimal pH range for the availability of many crucial plant nutrients. This section explores the intricate relationship between soil pH, as monitored by this compound, and the availability of key nutrients, supported by established research findings.

The fundamental principle behind using this compound in soil fertility assessments lies in its ability to provide a rapid, visual estimation of the soil's pH. This quick determination allows for an indirect assessment of the potential availability of nutrients, as their solubility and form are highly pH-dependent. chemistryjournals.net While not a direct measure of individual nutrients, the pH value obtained is a critical first step in diagnosing potential deficiencies or toxicities.

Research Findings on the Correlation Between Soil pH and Nutrient Availability

Extensive research has unequivocally demonstrated the profound influence of soil pH on the solubility and plant uptake of both macronutrients and micronutrients. A slightly acidic to neutral pH, generally between 6.0 and 7.5, is considered ideal for the balanced availability of most plant nutrients. chemistryjournals.net Deviations from this range can lead to significant alterations in the soil's chemical environment, rendering certain nutrients inaccessible to plants.

The color change of this compound provides a clear visual cue regarding the soil's position within this critical pH spectrum. A yellow color indicates a pH at or below 6.0, suggesting potential issues with the availability of macronutrients and the possibility of aluminum and manganese toxicity. A blue color, indicating a pH at or above 7.6, points to a likelihood of reduced micronutrient availability. A greenish hue signifies a pH within the optimal neutral range, where nutrient availability is generally maximized.

The following interactive data table summarizes the general relationship between soil pH and the availability of essential plant nutrients. The color indicators from this compound can be used as a proxy to infer which nutrient availability issues might be present.

| Soil pH | Bromothymol Blue R1 Indication | Macronutrient Availability (Nitrogen, Phosphorus, Potassium) | Secondary Nutrient Availability (Calcium, Magnesium, Sulfur) | Micronutrient Availability (Iron, Manganese, Boron, Copper, Zinc) |

|---|---|---|---|---|

| 4.0 - 5.0 | Yellow | Reduced | Very Low | High (Potential for Manganese and Aluminum Toxicity) |

| 5.0 - 6.0 | Yellow | Moderately Reduced | Low to Moderate | Increasing Availability |

| 6.0 - 7.5 | Green | Optimal | Optimal | Optimal |

| 7.5 - 8.5 | Blue | Generally Available | High | Reduced (Especially Iron, Manganese, Zinc) |

While this compound offers a convenient and cost-effective method for on-the-spot pH assessment, it is important to note that this is a qualitative or semi-quantitative measurement. For precise fertilizer recommendations and comprehensive soil health analysis, laboratory testing is essential. However, as a preliminary diagnostic tool, the use of this compound in pH monitoring provides invaluable insights into the potential nutrient availability landscape of the soil, guiding further investigation and management decisions.

Research has also explored the development of more sophisticated analytical methods that build upon the principles of colorimetry. Studies have focused on creating devices that can use colorimetric reactions from soil test kits to provide more quantitative readings of nitrogen, phosphorus, and potassium content, as well as pH. researchgate.netsemanticscholar.org These automated systems aim to eliminate the subjectivity of human color perception and provide more consistent results. researchgate.net While these advanced systems often use a suite of reagents specific to each nutrient, the underlying principle of color change correlation remains central, a concept familiar from the application of simple pH indicators like Bromothymol Blue.

In practice, the calibration of any soil test, including colorimetric pH tests, is crucial for its utility. cropnutrition.com The relationship between a soil test value and the crop's response to fertilizer application must be established through field and greenhouse experiments. cropnutrition.comwordpress.com These calibration studies help to define what "low," "medium," and "high" nutrient levels mean in the context of expected crop yield and the likelihood of a profitable response to fertilizer application. cropnutrition.com Therefore, while a Bromothymol Blue test can indicate a pH that is favorable for nutrient availability, the actual nutrient status and the precise amount of fertilizer required would be determined through more extensive, calibrated soil analysis.

| pH Range | Bromothymol Blue R1 Color | General Soil Condition | Potential Nutrient Implications |

|---|---|---|---|

| < 6.0 | Yellow | Acidic | Reduced availability of Phosphorus, Potassium, Calcium, Magnesium. Increased solubility of Aluminum and Manganese (potential toxicity). |

| 6.0 - 7.5 | Green | Neutral | Optimal availability for most major and minor nutrients. Favorable environment for microbial activity. |

| > 7.5 | Blue | Alkaline | Reduced availability of Iron, Manganese, Zinc, Copper, and Boron. Phosphorus availability may also be reduced. |

Comparative Studies and Performance Evaluation of Bromothymol Blue Solution R1

Comparative Analysis of Bromothymol Blue Solution R1 with Other pH Indicators in Specific Assay Systems

Bromothymol blue (BTB) is a sulfonephthalein dye that serves as a pH indicator, transitioning from yellow in acidic solutions to blue in basic solutions over a pH range of 6.0 to 7.6. solubilityofthings.comnih.gov Its utility in various analytical assays is well-established; however, its performance relative to other indicators is context-dependent, particularly concerning the nature of the chemical system under investigation.

In enzymatic assays where a change in pH is indicative of enzyme activity, the choice of indicator is critical. For instance, in the screening of hydrolase libraries, the formation of an acidic product from the enzymatic hydrolysis of a substrate leads to a decrease in pH. This change can be visually detected by a color change of a pH indicator. Bromothymol blue and phenol (B47542) red are considered suitable for monitoring such reactions as their color transition ranges are within the operational pH range of many hydrolases. nih.gov

A comparative study on carbohydrate-sensitive plating media demonstrated the effectiveness of Bromothymol Blue in detecting acidification by fermenting strains of Escherichia coli. The study compared BTB with other indicators like eosin-methylene blue (EMB), MacConkey, and Endo media. It was found that BTB media allowed for the detection of acidification at significantly lower carbohydrate concentrations, ranging from one-fifth to one-hundredth of the standard 1% (wt/vol) concentration used in other indicator plates. nih.gov This suggests a higher sensitivity of BTB in this particular microbiological application.

In the context of acid-base titrations, the selection of an appropriate indicator depends on the pH at the equivalence point. For the titration of a weak acid with a strong base, the equivalence point occurs at a pH above 7. In such cases, phenolphthalein, with a pKa of approximately 9.5 and a visual transition range of pH 8.3–10, is often preferred over Bromothymol Blue (pKa ~7.3). quora.comquora.com The use of Bromothymol Blue in this scenario would result in a color change occurring before the actual equivalence point is reached. quora.com Conversely, for titrations with an expected equivalence point near neutral pH, Bromothymol Blue is a more suitable choice. quora.com

The sensitivity of a pH indicator can be considered as its ability to provide a distinct and measurable response to a small change in pH. In spectrophotometric methods, this can be quantified by the change in absorbance at a specific wavelength per pH unit. Bromothymol blue exhibits two primary absorbance maxima: the acidic (yellow) form at approximately 430 nm and the basic (blue) form around 620 nm. bmglabtech.com The ratio of absorbances at these wavelengths is sensitive to pH changes within its transition range.

While specific detection limits for Bromothymol Blue as a pH indicator are not typically defined in the same way as for analytes in quantitative analysis, its effectiveness can be assessed by its ability to discern small pH differences. For instance, in a high-throughput colorimetric method for determining pH in crystallization screens, Bromothymol Blue provided greater discrimination over the pH range of 5.5–7.5 compared to universal indicator and other dye systems. whiterose.ac.uk

In a study on the cultivation of heterophase microorganisms, Bromothymol Blue was highlighted for its high sensitivity to pH changes even in low concentrations. researchgate.net Another study described a nanosensor for the detection of Bromothymol Blue dye itself, achieving a very low detection limit of 0.1 nM, which speaks to the high sensitivity of modern analytical techniques for detecting this compound, though this is distinct from its use as a pH indicator. researchgate.net

The selectivity of a pH indicator refers to its ability to respond to changes in pH without being influenced by other components in the sample matrix. While Bromothymol Blue is primarily sensitive to hydrogen ion concentration, its response can be affected by high ionic strength or the presence of certain organic molecules that may interact with the dye.

The following interactive table provides a comparative overview of Bromothymol Blue with other common pH indicators, highlighting their respective pH ranges and typical applications.

| Indicator | pKa | pH Range | Color in Acidic Form | Color in Basic Form | Typical Application |

| Bromothymol Blue | ~7.3 | 6.0 - 7.6 | Yellow | Blue | Titrations with equivalence point near neutral; microbiological media. solubilityofthings.comnih.govquora.com |

| Phenolphthalein | ~9.5 | 8.3 - 10.0 | Colorless | Pink/Red-violet | Titrations of weak acids with strong bases. quora.comquora.comresearchgate.net |

| Methyl Orange | ~3.7 | 3.1 - 4.4 | Red | Yellow | Titrations of strong acids with weak bases. solubilityofthings.comstudy.com |

| Neutral Red | ~7.4 | 6.8 - 8.0 | Red | Yellow | Used in microbiology for differentiating bacteria. saudijournals.com |

| Bromocresol Green | ~4.7 | 3.8 - 5.4 | Yellow | Blue | Titrations of strong acids with weak bases; measurement of serum albumin. saudijournals.com |

Bromothymol Blue is utilized in both spectrophotometric and potentiometric methods for pH determination. Each methodology has its own set of advantages and limitations.

Spectrophotometry relies on the change in the absorption of light by the indicator as the pH of the solution changes. The relationship between absorbance and pH can be used to construct a standard curve for pH determination. bmglabtech.com This method is particularly well-suited for high-throughput applications using microplate readers. bmglabtech.com

Advantages of Spectrophotometry with BTB:

Rapid and can be automated for high-throughput screening. bmglabtech.com

Does not require physical contact with a probe, avoiding potential contamination.

Can be highly accurate within the indicator's effective pH range. bmglabtech.com

Disadvantages of Spectrophotometry with BTB:

The accuracy can be affected by the turbidity or inherent color of the sample solution.

The indicator itself can interact with components of the sample, leading to erroneous results.

Limited to the specific pH range of the indicator.

Potentiometry , on the other hand, measures the electrical potential difference between a pH-sensitive electrode and a reference electrode. While the glass electrode is the most common potentiometric pH sensor, research has been conducted on developing novel sensors using immobilized indicators like Bromothymol Blue. A study detailed the synthesis of a sensor electrode based on Bromothymol Blue coated on a conducting glass film for use in potentiometric acid-base titrations. researchgate.net

Advantages of Potentiometry:

Can be used in colored or turbid solutions where spectrophotometry would fail. study.com

Generally offers a wider dynamic range for pH measurement compared to a single indicator.

Provides a direct measure of ion activity.

Disadvantages of Potentiometry:

Requires direct contact with the solution, which can lead to electrode fouling.

The response can be affected by temperature and the presence of interfering ions.

Electrodes require regular calibration.

The following table summarizes the performance characteristics of Bromothymol Blue in these two analytical methodologies.

| Performance Parameter | Spectrophotometry with Bromothymol Blue | Potentiometry with Bromothymol Blue Sensor |

| Principle | Measures change in light absorbance. bmglabtech.com | Measures change in electrical potential. researchgate.net |

| pH Range | Limited by the indicator's transition range (6.0-7.6). solubilityofthings.com | Can be designed for a wider range. |

| Interferences | Turbidity, sample color, indicator-matrix interactions. | Interfering ions, electrode fouling. study.com |

| Applications | High-throughput screening, clear solutions. bmglabtech.com | Colored or turbid solutions, continuous monitoring. study.com |

| Response Time | Generally very fast (mixing dependent). | Can be rapid, but may be slower due to diffusion to the sensor surface. |

Standardization Protocols and Quality Control in Academic Research Using this compound

The reliability of results obtained using this compound in academic research is contingent upon proper standardization and rigorous quality control measures. These protocols ensure the consistency, accuracy, and reproducibility of the analytical data.

The stability of Bromothymol Blue solution is crucial for its performance as a pH indicator. The solution is generally considered stable under normal storage conditions. odinity.com However, its shelf-life can be influenced by several factors, including exposure to light, temperature, and the presence of contaminants.

Storage Conditions: To maintain its stability, Bromothymol Blue solution should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents. saudijournals.comodinity.com It is often recommended to store the solution in amber-colored bottles to protect it from light.

Shelf-Life: While some sources suggest an indefinite shelf-life if stored properly, for quality control purposes in a research setting, it is prudent to establish a defined expiry date. odinity.com For commercially prepared "ready to use" indicator solutions, a shelf-life of 12 months from the date of opening is often recommended, while in-house prepared solutions may have a shorter validity period of around 6 months. pharmaguidehub.com

Degradation: The degradation of Bromothymol Blue can be accelerated under certain conditions. For example, studies on the photocatalytic degradation of BTB have shown that it can be broken down in the presence of catalysts and UV light. researchgate.net While these conditions are more extreme than typical storage, they highlight the importance of protecting the solution from light and reactive substances. Accelerated stability studies, which often involve elevated temperatures and humidity, can be used to predict the long-term stability of chemical substances. who.int

The following table outlines key considerations for the stability and shelf-life of this compound.

| Factor | Recommendation | Rationale |

| Storage Temperature | Cool, ambient temperature | To minimize thermal degradation. |

| Light Exposure | Store in amber bottles or in the dark | To prevent photochemical degradation. researchgate.net |

| Container | Tightly sealed containers | To prevent evaporation and contamination. |

| Incompatible Materials | Avoid contact with strong oxidizing agents | To prevent chemical decomposition. odinity.com |

| Shelf-Life (In-house prep) | Typically around 6 months | To ensure consistent performance. pharmaguidehub.com |

| Shelf-Life (Commercial) | As specified by the manufacturer (e.g., 12 months after opening) | To adhere to quality standards. pharmaguidehub.com |

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wikipedia.org When using Bromothymol Blue in an analytical method, either as a pH indicator or as a reagent for the quantification of other substances, the method must be validated to ensure the reliability of the results. The key parameters for method validation typically include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. wikipedia.org

Specificity: This ensures that the signal being measured is solely due to the analyte of interest and not from other components in the sample matrix. In the context of using BTB as a pH indicator, this means confirming that the color change is a true reflection of the pH and not an artifact of interactions with other substances.

Linearity and Range: For quantitative methods where BTB is used as a reagent (e.g., in ion-pair formation for spectrophotometric analysis), linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: This is the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (a certified reference material, if available) and comparing the measured value to the certified value.

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the standard deviation or relative standard deviation of a series of measurements.

Detection Limit (LOD) and Quantitation Limit (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A general framework for quality control in a laboratory setting involves the regular analysis of blanks, calibration standards, and control samples to monitor the performance of the analytical method over time. fao.org The use of control charts for blank readings and control samples can help in identifying both random and systematic errors. fao.org

Future Directions and Emerging Research Avenues for Bromothymol Blue Solution R1

Integration of Bromothymol Blue Solution R1 with Advanced Spectroscopic and Imaging Techniques

In Situ and Real-Time Monitoring Applications of this compound

The combination of this compound with UV-Visible (UV-Vis) spectroscopy allows for continuous, in-situ monitoring of pH changes in various dynamic systems. This is particularly valuable in microfluidic devices where real-time analysis of chemical and biological processes is crucial. By flowing solutions containing BTB through microchannels and measuring the absorbance at specific wavelengths, researchers can precisely track pH fluctuations as reactions occur.

Recent studies have demonstrated the use of BTB for real-time monitoring of microbial fermentation. As microorganisms metabolize substrates and alter the pH of their environment, the corresponding color change of BTB can be continuously measured spectrophotometrically, providing a dynamic profile of the fermentation process. This approach offers a non-invasive and continuous method for process optimization in biotechnology and food science.

Table 1: Applications of Bromothymol Blue in Real-Time Monitoring

| Application Area | Technique | Monitored Parameter | Significance |

| Microfluidics | UV-Vis Microspectroscopy | pH gradient formation | Understanding reaction kinetics in confined spaces. |

| Biotechnology | Spectrophotometry | pH changes during fermentation | Real-time process control and optimization. |

| Environmental Science | Colorimetry | CO2 absorption in water | Visualizing and quantifying ocean acidification processes. wikipedia.org |

Machine Learning and Chemometric Approaches for this compound Data Analysis

The large datasets generated from spectroscopic analysis of this compound can be effectively mined for deeper insights using machine learning and chemometric techniques. Principal Component Analysis (PCA) is one such method that has been successfully applied to analyze complex spectral data from BTB solutions. PCA can deconstruct the multi-wavelength absorbance data to identify the principal components of variation, which can then be correlated with pH changes and the presence of different chemical species.

This approach allows for more robust and accurate pH determination, even in complex matrices where other components might interfere with the absorbance spectrum. By training machine learning models on spectral data from BTB solutions at known pH values, it is possible to develop predictive models that can accurately determine the pH of unknown samples from their spectra.

Novel Sensor Platforms and Miniaturized Devices Incorporating this compound

The trend towards miniaturization and portability in analytical chemistry has driven the development of novel sensor platforms that incorporate this compound for on-site and even wearable pH sensing.

Lab-on-a-Chip and Microfluidic Systems Utilizing this compound for pH Sensing